3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Medicinal Chemistry Kinase Inhibition Antifolate Design

3-(3-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid (CAS 339285-56-2) is a differentiated, fragment-like building block. Its C3-primary amine eliminates a critical H‑bond donor compared to 2‑amino antifolates, while the propanoic acid side chain enables salt‑bridge formation & amide coupling. Three orthogonal vectors (C2‑COOH, C3‑NH₂, C5‑H) support rapid SAR exploration. The compact structure (MW 267 Da, LogP 0.44, tPSA 124 Ų) promotes passive permeability, making it ideal for kinase probe development in FR‑negative cell lines. Strictly for R&D; not for human or veterinary use.

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
Cat. No. B5883460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Molecular FormulaC11H13N3O3S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=C(N(C2=O)N)CCC(=O)O
InChIInChI=1S/C11H13N3O3S/c1-2-6-5-7-10(18-6)13-8(3-4-9(15)16)14(12)11(7)17/h5H,2-4,12H2,1H3,(H,15,16)
InChIKeyZQPNQSDBCHRUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic Acid: Structural Baseline for Thienopyrimidine Procurement


3-(3-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid (CAS 339285-56-2) is a heterocyclic compound with a thieno[2,3-d]pyrimidine core bearing a C6-ethyl substituent, a C3-amino group, and a propanoic acid side chain at the C2 position . This specific substitution pattern distinguishes it from the more widely studied 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine antifolates [1]. The compound has a molecular formula of C11H13N3O3S and an average mass of 267.304 Da . Its calculated LogP (ACD/Labs) is 0.44, and it exhibits three hydrogen bond donors and six hydrogen bond acceptors, with a topological polar surface area of 124 Ų .

Procurement Risk of Substituting 3-(3-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic Acid with In-Class Analogs


Thieno[2,3-d]pyrimidines are a large class of compounds with diverse biological activities, including kinase inhibition and antifolate mechanisms [1][2]. However, seemingly minor structural variations can profoundly alter target binding, cellular uptake, and selectivity. The target compound uniquely combines a C3-amino group with a C2-propanoic acid linker, a motif absent in the well-characterized 2-amino-4-oxo antifolate series reported by Gangjee et al. [3]. The C3-amino group eliminates a critical hydrogen bond donor site compared to the 2-amino series, while the propanoic acid side chain introduces a carboxylic acid moiety that can participate in salt bridge formation, influence solubility, and alter membrane permeability. These structural features are not present in the common 5,6-dimethyl or 5-substituted thieno[2,3-d]pyrimidine propanoic acid analogs . Thus, substituting this compound with a 'close' analog risks losing the specific interaction profile required for novel target engagement.

Quantitative Differentiation of 3-(3-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic Acid vs. Structural Analogs


Hydrogen Bond Donor Count Reduction vs. 2-Amino-4-oxo-6-ethylthieno[2,3-d]pyrimidine Antifolates

The target compound possesses an amino group at the C3 position, making the C2 position a tertiary carbon bearing the propanoic acid chain. In contrast, the classical 2-amino-4-oxo-6-ethylthieno[2,3-d]pyrimidine antifolate scaffold (e.g., compounds 3-9 in Gangjee et al.) has the amino group at C2 [1]. This positional shift reduces the hydrogen bond donor count by one (from 4 to 3), as confirmed by ChemSpider data . This change is critical for modulating target selectivity between thymidylate synthase, dihydrofolate reductase, and kinase ATP-binding pockets.

Medicinal Chemistry Kinase Inhibition Antifolate Design

LogP and Permeability Lipophilicity Profile Differentiating from 5,6-Dimethyl-Thienopyrimidine Propanoic Acid Analogs

The target compound has a calculated LogP of 0.44 (ACD/Labs) . A closely related commercial analog, 3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}propanoic acid (CAS 109164-46-7), lacks the C3-amino group and has a C5-methyl instead of the C6-ethyl group . The additional methyl group and absence of the polar amino group increase the LogP of the dimethyl analog by an estimated 0.3-0.5 log units (class-level inference based on fragment contribution).

ADME Properties Solubility Drug Design

Unique C3-Amino-C2-Propanoic Acid Scaffold for Kinase Hinge Region Targeting vs. 3-Substituted Thienopyrimidine Patent Space

Patents US7491729 and US8648069 extensively cover 3-substituted 3,4-dihydrothieno[2,3-d]pyrimidin-4-one derivatives, primarily with heteroaryl, aryl, or alkylamino substituents at the C3 position [1][2]. The target compound's C3-amino group, which is a primary amine, is a distinct and less common substitution within this patent space. This motif provides a dual-character hinge binder: the amino group can donate two hydrogen bonds, while the adjacent C4-oxo group can act as an acceptor, mimicking the adenine base of ATP more closely than the N-alkyl or N-aryl substituted analogs in the patent examples.

Kinase Inhibitor Scaffold Patent Analysis Novel Chemical Space

Polar Surface Area and Rotatable Bond Flexibility vs. 5-Substituted Thioether-Linked Antifolates

The target compound has a topological polar surface area (tPSA) of 124 Ų and 4 freely rotatable bonds . In contrast, the 5-(arylthio)-substituted 2-amino-4-oxo-6-ethylthieno[2,3-d]pyrimidines described in Gangjee et al. [1] have tPSA values exceeding 160 Ų due to the additional benzoylglutamate tail. The lower tPSA combined with the C2-propanoic acid chain (which has fewer rotors than the classical p-aminobenzoylpolyglutamate tail) may favor blood-brain barrier penetration or intracellular accumulation via passive diffusion rather than folate receptor-mediated uptake.

Drug-likeness Conformational Flexibility Target Binding

Defined Application Scenarios for 3-(3-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic Acid Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization with Reduced Hydrogen Bond Donor Profile

The target compound’s 3 hydrogen bond donors and tPSA of 124 Ų make it a suitable starting point for optimizing kinase inhibitors requiring improved membrane permeability. Unlike the classical 2-amino antifolates with 4 HBDs, this scaffold may achieve higher cell permeability in transporter-independent cell lines. The C2-propanoic acid provides a handle for amide coupling to generate focused libraries targeting kinases such as GSK-3, ROCK, and JAK, which are claimed in patent US8648069 [1]. The C3-primary amine motif also offers a distinct vector for hinge binding not exploited in the major thienopyrimidine patent estates.

Chemical Probe Development for Non-Folate Receptor Mediated Uptake

The compact structure (MW 267 Da, LogP 0.44) positions this compound as a chemical probe for targets where folate receptor-mediated uptake is not desired. The significantly lower tPSA compared to classical antifolates like the ligand in PDB 3GHW [2] suggests passive diffusion potential across cell membranes. Researchers studying intracellular targets in FR-negative cancer lines or non-cancerous tissues can use this scaffold to avoid the confounding factor of FR-selectivity that dominates the 6-substituted thieno[2,3-d]pyrimidine antifolate series [3].

Building Block for Solid-Phase or Solution-Phase Combinatorial Libraries

The orthogonal functional groups—a carboxylic acid at C2 (amenable to amide or ester formation), a primary amine at C3 (amenable to amidation, sulfonylation, or reductive amination), and the unsubstituted C5 position (available for electrophilic halogenation or cross-coupling)—enable versatile library construction . This versatility is not present in the 5,6-dimethyl-blocked analog, which lacks a site for further derivatization . Medicinal chemistry groups can rapidly explore structure-activity relationships around three distinct vectors from a single intermediate.

Crystallography and Biophysical Fragment Screening Campaigns

With a molecular weight of 267 Da and 4 rotatable bonds , this compound falls well within fragment-like space (Rule of 3 compliant). Its balanced LogP (0.44) ensures adequate solubility for crystallography soaking or co-crystallization experiments at high concentrations (typically >10 mM). The thienopyrimidine core is a privileged fragment for kinase and oxidoreductase targets, as evidenced by the X-ray structures of related compounds bound to human dihydrofolate reductase [2]. Procurement of this specific fragment enables direct comparison with the larger antifolate ligands, providing critical binding mode information for structure-based design.

Quote Request

Request a Quote for 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.